molecular formula C21H25N3O2 B2409733 1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea CAS No. 1172386-15-0

1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea

Cat. No. B2409733
CAS RN: 1172386-15-0
M. Wt: 351.45
InChI Key: VRWKPCDEZOAWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea, also known as BU-224, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. BU-224 is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a member of the opioid receptor family.

Scientific Research Applications

Relevance to Transient Receptor Potential Vanilloid-1 (TRPV1) Receptor Antagonism

A study explores the properties of 1-((R)-5-tert-Butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778317), a potent antagonist for the TRPV1 receptor. This compound demonstrates efficacy in blocking receptor-mediated changes in intracellular calcium concentrations and could inform the development of related compounds, including the chemical structure , for managing pain or inflammatory responses (B. Bianchi et al., 2007).

Cardiovascular Applications

Research on 1‐butyl‐3(1‐(6, 7‐dimethoxyquinazolin‐4‐yl) piperidin‐4‐yl urea) (BDPU) reveals its dose-related, significant increases in cardiac output and peak left ventricular dpldt in both animal models and healthy volunteers. This suggests potential cardiovascular applications of related urea derivatives in therapeutic settings (F. Follath et al., 1976).

Antibacterial and Antifungal Activity

Novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines, which share structural motifs with the compound , have been synthesized and shown to exhibit promising antibacterial and antifungal activities. This highlights the potential of urea derivatives in developing new antimicrobial agents (R. Zaki et al., 2021).

properties

IUPAC Name

1-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(4-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-3-4-13-24-19-11-10-18(14-16(19)7-12-20(24)25)23-21(26)22-17-8-5-15(2)6-9-17/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWKPCDEZOAWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea

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